REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:11][NH2:12])=[N:4][N:5]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=12.C(O[CH:16]=[C:17]([C:20]#[N:21])[C:18]#[N:19])C>C(O)C>[NH2:21][C:20]1[N:11]([C:3]2[C:2]([Cl:1])=[C:6]3[CH2:7][CH2:8][CH2:9][CH2:10][N:5]3[N:4]=2)[N:12]=[CH:16][C:17]=1[C:18]#[N:19]
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Name
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3-Chloro-2-hydrazino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
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Quantity
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1.1 g
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Type
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reactant
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Smiles
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ClC=1C(=NN2C1CCCC2)NN
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Name
|
|
Quantity
|
0.72 g
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Type
|
reactant
|
Smiles
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C(C)OC=C(C#N)C#N
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 2 hours
|
Duration
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2 h
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
|
Details
|
washed with ethanol
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (hexane/ethyl acetate)
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C=NN1C1=NN2C(CCCC2)=C1Cl)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |